Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 333308-94-4, molecular formula: C₂₇H₂₇BrFNO₅, molecular weight: 544.41 g/mol) is a hexahydroquinoline derivative with a complex substitution pattern. Its structure features a 3-bromo-4-fluorophenyl group at position 4 and a 3,4-dimethoxyphenyl group at position 7 of the quinoline core, along with a methyl group at position 2 and an ethyl ester at position 2.
Properties
Molecular Formula |
C27H27BrFNO5 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H27BrFNO5/c1-5-35-27(32)24-14(2)30-20-11-17(15-7-9-22(33-3)23(13-15)34-4)12-21(31)26(20)25(24)16-6-8-19(29)18(28)10-16/h6-10,13,17,25,30H,5,11-12H2,1-4H3 |
InChI Key |
RTMWWFUHDNVIQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch reaction for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing bromine or fluorine.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit diverse biological activities. Some notable findings include:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds possess anticancer properties. For example, compounds derived from similar structures have been tested against various cancer cell lines (e.g., MCF-7) demonstrating significant cytotoxic effects .
- Antimicrobial Properties : The presence of specific substituents may enhance the compound's ability to inhibit microbial growth. Research into related quinoline derivatives has indicated their potential as antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties through modulation of inflammatory pathways .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for further exploration in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for developing new anticancer or antimicrobial drugs. |
| Biological Studies | Investigating interactions with enzymes or receptors to understand mechanisms of action. |
| Industrial Applications | May serve as an intermediate in synthesizing other complex organic molecules. |
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Treatment Research : A study investigated the anticancer effects of synthesized quinoline derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity and could be developed into therapeutic agents .
- Antimicrobial Testing : Research on related quinoline compounds demonstrated their effectiveness against various bacterial strains, suggesting a pathway for developing new antibiotics based on this chemical framework .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The target compound’s structural analogs differ in substituent groups on the phenyl rings and ester moieties, leading to variations in physicochemical properties and biological activity. Key analogs include:
Physicochemical Properties
- Lipophilicity : The target compound’s 3-bromo-4-fluoro and 3,4-dimethoxy groups increase lipophilicity compared to hydroxyl-containing analogs (e.g., ), which exhibit higher polarity .
- Stability : Bromine and fluorine atoms in the target compound may enhance metabolic stability relative to chlorine () or hydroxyl groups (), which are prone to oxidation .
- Crystallinity : The hydroxyl analog in forms intermolecular hydrogen bonds (O–H···O and N–H···O), leading to a tightly packed crystal lattice, whereas the target compound’s methoxy groups may reduce such interactions, affecting solubility .
Biological Activity
Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C27H27BrFNO5
- CAS Number : 333308-94-4
The compound features several functional groups such as bromine, fluorine, and methoxy groups that significantly influence its chemical reactivity and biological properties. The hexahydroquinoline core structure is known for its potential pharmacological applications.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds related to this structure have shown significant growth inhibition against various cancer cell lines. For instance:
- Anti-inflammatory Effects :
- Kinase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the specific arrangement of its substituents:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances binding affinity to certain receptors |
| Fluorine | Modulates electronic properties affecting reactivity |
| Methoxy | Influences solubility and bioavailability |
The presence of these groups can lead to variations in the compound's interaction with biological targets.
Case Studies
Several studies have been conducted to explore the efficacy of this compound:
- Study on Anticancer Properties :
- Inhibition of COX Enzymes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
